molecular formula C6H5BrN4 B13557065 2-Bromopyrazolo[1,5-a]pyrazin-4-amine

2-Bromopyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13557065
M. Wt: 213.03 g/mol
InChI Key: RRQAXCBQWDXDHP-UHFFFAOYSA-N
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Description

2-Bromopyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrazine scaffold.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has been explored for the synthesis of related pyrazolo[1,5-a]pyrazine derivatives . This method involves the reaction of 4-bromopyrazolo[1,5-a]pyrazines with aryl or hetaryl boronic acids in the presence of catalytic amounts of Pd(dppf)Cl2·CH2Cl2 and an excess of Cs2CO3 in a MeCN–H2O solvent system.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2-Bromopyrazolo[1,5-a]pyrazin-4-amine stands out due to its specific bromine substitution, which allows for unique chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromopyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C6H5BrN4/c7-5-3-4-6(8)9-1-2-11(4)10-5/h1-3H,(H2,8,9)

InChI Key

RRQAXCBQWDXDHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)Br)C(=N1)N

Origin of Product

United States

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